7-Methoxy-6-methylhept-5-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-6-methylhept-5-en-2-one is an organic compound with the molecular formula C9H16O2 It is a derivative of heptenone and is characterized by the presence of a methoxy group and a methyl group on the heptenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Methoxy-6-methylhept-5-en-2-one can be synthesized through several methods. One common approach involves the reaction of 6-methylhept-5-en-2-one with methanol in the presence of an acid catalyst. This reaction typically requires refluxing the mixture for several hours to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can also enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-6-methylhept-5-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Methoxy-6-methylhept-5-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-6-methylhept-5-en-2-one involves its interaction with specific molecular targets. In biological systems, it may act on enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-5-hepten-2-one: A closely related compound with similar structural features but lacking the methoxy group.
6-Methoxy-5,8,8-trimethylbicyclo[2.2.2]oct-5-en-2-one: Another derivative with a more complex bicyclic structure.
Uniqueness
This compound is unique due to the presence of both a meth
Properties
CAS No. |
62603-44-5 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
7-methoxy-6-methylhept-5-en-2-one |
InChI |
InChI=1S/C9H16O2/c1-8(7-11-3)5-4-6-9(2)10/h5H,4,6-7H2,1-3H3 |
InChI Key |
GEUQPWLULMVKHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC=C(C)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.